molecular formula C12H7BrN2O B8640348 1-(6-Bromonaphthalen-2-yl)-2-diazoethanone

1-(6-Bromonaphthalen-2-yl)-2-diazoethanone

Cat. No. B8640348
M. Wt: 275.10 g/mol
InChI Key: ISJYUEJSOYGOCH-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

1-(6-Bromonaphthalen-2-yl)-2-diazoethanone (34.7 g) were dissolved in ethyl acetate (500 mL), and hydrobromic acid solution (21.1 mL, 5.7 M in acetic acid) was added at 0° C. Reaction mixture was stirred 3 hours, NaHCO3 solution (200 mL) was added, and mixture was stirred 10 minutes. Ethyl acetate solution was extracted twice with NaHCO3 solution (50 mL), once with brine (50 mL), and evaporated under vacuum, giving 2-bromo-1-(6-bromonaphthalen-2-yl)-ethanone (33.0 g, crude) as a tan solid.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12](=[O:16])[CH:13]=[N+]=[N-])[CH:6]=[CH:5]2.[BrH:17].C([O-])(O)=O.[Na+]>C(OCC)(=O)C>[Br:17][CH2:13][C:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[CH:8]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(C=[N+]=[N-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
21.1 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
mixture was stirred 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Ethyl acetate solution was extracted twice with NaHCO3 solution (50 mL), once with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=CC2=CC=C(C=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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